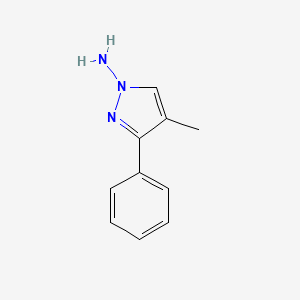![molecular formula C11H15NO4 B12883901 4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid CAS No. 60335-51-5](/img/structure/B12883901.png)
4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid is an organic compound with a complex structure that includes a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid typically involves the condensation of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form an ester. This ester is then reacted with anhydrous acetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the pyrrole ring through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring .
Applications De Recherche Scientifique
4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and fluorescent materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl pyrrole-2-carboxylate: Similar in structure but lacks the additional methyl and pentanoic acid groups.
4,5-Dibromo-1H-pyrrole-2-carboxylate: Contains bromine atoms, which significantly alter its chemical properties.
Uniqueness
Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
60335-51-5 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
4-methyl-2-(1H-pyrrole-2-carbonyloxy)pentanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-7(2)6-9(10(13)14)16-11(15)8-4-3-5-12-8/h3-5,7,9,12H,6H2,1-2H3,(H,13,14) |
Clé InChI |
JKHMZLLAKFDHRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)OC(=O)C1=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



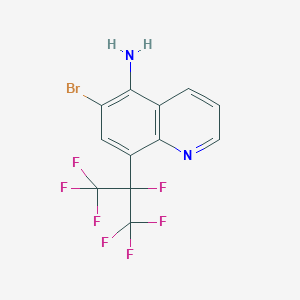


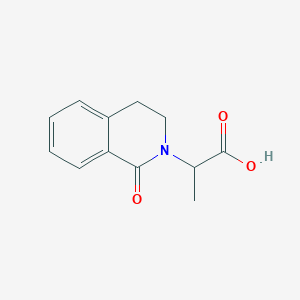
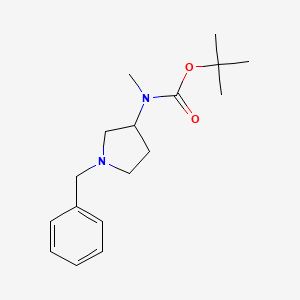
![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)


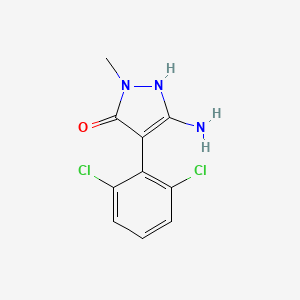
![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
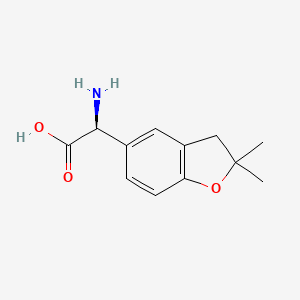
![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
